molecular formula C14H21NO3 B3110305 tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 1793108-54-9

tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No.: B3110305
CAS No.: 1793108-54-9
M. Wt: 251.32 g/mol
InChI Key: KWQVEGBPAIRQQJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.33 g/mol It is characterized by its spirocyclic structure, which includes a nitrogen atom and a tert-butyl ester group

Preparation Methods

The synthesis of tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate under specific conditions. One common synthetic route includes the use of a spirocyclic amine as the starting material, which is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, or signal transduction . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2-oxo-8-azaspiro[4.5]dec-3-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)5-4-11(16)10-14/h4-5H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQVEGBPAIRQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 2
tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 3
tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 4
tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 5
tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 6
tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate

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